molecular formula C6H2F4IN B1391175 3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine CAS No. 1214365-91-9

3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine

Cat. No. B1391175
CAS RN: 1214365-91-9
M. Wt: 290.98 g/mol
InChI Key: YVWDDERPEGWGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is a dihalogenated heterocyclic building block commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry . It is also used as an advanced chemical intermediate .


Synthesis Analysis

Trifluoromethylpyridines (TFMPs) are synthesized and applied as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a TFMP derivative, have been reported .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine is characterized by the presence of a pyridine ring with fluorine, iodine, and trifluoromethyl substituents .


Chemical Reactions Analysis

The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98), contribute to the properties of TFMP derivatives .

Scientific Research Applications

1. Inhibition of DYRK1A Kinase for Down Syndrome Cognitive Rescue

3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine derivatives (fluoro derivatives of 3,5-di(polyhydroxyaryl)-7-azaindoles - F-DANDYs) have demonstrated potent inhibitory activities against DYRK1A kinase. Overexpression of DYRK1A kinase is associated with cognitive deficiencies in Down syndrome (DS). One specific compound, 5a, has shown significant cognitive rescuing effects in a DS mouse model, indicating the potential of these derivatives in combatting memory and learning deficiencies associated with DS (Neumann et al., 2018).

2. PSMA-Based PET Imaging for Prostate Cancer

2-(3-{1-Carboxy-5-[(6-[18F]Fluoro-Pyridine-3-Carbonyl)-Amino]-Pentyl}-Ureido)-Pentanedioic Acid, known as [18F]DCFPyL, is a derivative of 3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine utilized as a PSMA-based PET imaging agent for prostate cancer. Its high binding affinity for prostate-specific membrane antigen (PSMA), prevalent in prostate cancer epithelia and most solid tumor neovasculature, highlights its potential in targeted cancer diagnostics and therapy monitoring (Chen et al., 2011).

3. Radioiodinated Analogs for Diagnostic Imaging

3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine derivatives, specifically radioiodinated analogs like 3'-fluoro-5-[(131)I]iodo-2'-deoxyuridine ([(131)I]FLIdU), have been studied for their potential in diagnostic imaging and therapeutic applications. Though these compounds demonstrated moderate accumulation in proliferating tissues, their rapid deiodination suggested limited promise as standalone compounds for diagnostic imaging or therapeutic applications (Vogg et al., 2007).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Currently, several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-fluoro-2-iodo-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4IN/c7-4-1-3(6(8,9)10)2-12-5(4)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWDDERPEGWGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine
Reactant of Route 2
3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine
Reactant of Route 3
3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine
Reactant of Route 4
3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine
Reactant of Route 5
3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine
Reactant of Route 6
3-Fluoro-2-iodo-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.